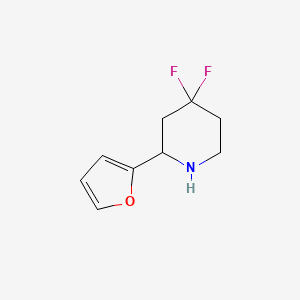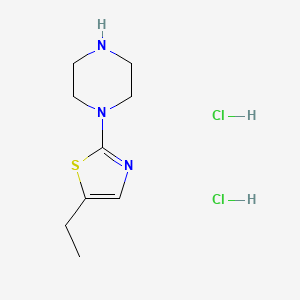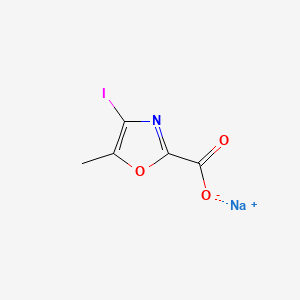
3-bromo-4-iodopyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-iodopyridine-2-carbonitrile (BIPCN) is a heterocyclic compound with a unique chemical structure. It is composed of a pyridine ring with a bromine and an iodine atom attached to the ring. The carbonitrile group is also attached to the ring. BIPCN is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine. It has been used in the synthesis of a variety of compounds and has been studied for its potential biological and physiological effects.
科学的研究の応用
3-bromo-4-iodopyridine-2-carbonitrile has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. It has been used as a reagent in the synthesis of a variety of organic compounds. It has also been used as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, it has been studied for its potential use as an antimicrobial agent, a photosensitizer for photodynamic therapy, and an antioxidant.
作用機序
The mechanism of action of 3-bromo-4-iodopyridine-2-carbonitrile is not yet fully understood. However, it is believed that its antimicrobial activity is due to its ability to interact with the cell membrane of the microorganism. This interaction causes the cell membrane to become more permeable, allowing the antibiotic to enter the cell and exert its effects. In addition, 3-bromo-4-iodopyridine-2-carbonitrile has been found to have antioxidant properties, which may be due to its ability to scavenge free radicals and inhibit oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4-iodopyridine-2-carbonitrile are still being studied. However, it has been found to have antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses. In addition, it has been found to have antioxidant properties and to be effective in photodynamic therapy. It has also been found to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
3-bromo-4-iodopyridine-2-carbonitrile is a versatile compound with a wide range of applications in the laboratory. It is relatively easy to synthesize and is stable in aqueous solutions. However, it is also highly toxic and should be handled with care. In addition, it is not soluble in many organic solvents, which can limit its use in certain experiments.
将来の方向性
The potential applications of 3-bromo-4-iodopyridine-2-carbonitrile are still being explored. Possible future directions include the development of more effective antimicrobial agents, the use of 3-bromo-4-iodopyridine-2-carbonitrile in photodynamic therapy, the use of 3-bromo-4-iodopyridine-2-carbonitrile as an antioxidant, and the exploration of its anti-inflammatory and anti-cancer properties. In addition, further research is needed to understand the mechanism of action of 3-bromo-4-iodopyridine-2-carbonitrile and to identify new applications for this compound.
合成法
3-bromo-4-iodopyridine-2-carbonitrile can be synthesized through a variety of methods. One of the most common methods is the reaction of pyridine with bromine and iodine in the presence of a base. In this reaction, a base such as sodium hydroxide is used to catalyze the reaction, and the bromine and iodine atoms are added to the pyridine ring. The carbonitrile group is then attached to the ring through a nucleophilic substitution reaction. This method has been widely used to synthesize 3-bromo-4-iodopyridine-2-carbonitrile in the laboratory.
特性
IUPAC Name |
3-bromo-4-iodopyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZQBATYJMTTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrIN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.90 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B6610979.png)

![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers](/img/structure/B6610997.png)
![rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis](/img/structure/B6611017.png)


![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)


![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)

